N-Benzoyl-5-nitropyridine-3-carboxamide
Description
Properties
CAS No. |
59290-41-4 |
|---|---|
Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
N-benzoyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O4/c17-12(9-4-2-1-3-5-9)15-13(18)10-6-11(16(19)20)8-14-7-10/h1-8H,(H,15,17,18) |
InChI Key |
OOBXGBNDLTXOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Reagents :
- 5-Nitropyridine-3-carboxylic acid (1 equiv)
- Benzoyl chloride (1.2 equiv)
- Triethylamine (1.5 equiv)
- Dichloromethane (solvent)
Procedure :
- Dissolve 5-nitropyridine-3-carboxylic acid in anhydrous dichloromethane.
- Add triethylamine dropwise under nitrogen atmosphere.
- Introduce benzoyl chloride at 0°C, then stir at room temperature for 12–24 hours.
- Quench with water, extract with dichloromethane, and purify via column chromatography (yield: 65–75%).
Mechanistic Analysis
The reaction proceeds via nucleophilic acyl substitution:
- Triethylamine deprotonates the carboxylic acid, forming a carboxylate ion.
- The carboxylate attacks benzoyl chloride, generating a mixed anhydride intermediate.
- Intramolecular rearrangement yields the final N-benzoylated carboxamide.
Key Advantages :
- Single-step synthesis with readily available reagents.
- No requirement for protective groups due to the nitro group’s electron-withdrawing effect.
Alternative Methods and Optimization
Acid Chloride Intermediate Route
5-Nitropyridine-3-carbonyl chloride can be synthesized first using thionyl chloride (SOCl₂), followed by reaction with benzamide:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, reflux, 4h | 90% |
| 2 | Benzamide, DMF, 60°C | 55% |
This two-step approach avoids competitive anhydride formation but requires stringent moisture control.
Coupling Agent-Mediated Synthesis
Phosphorus trichloride (PCl₃) or EDCl/HOBt enables direct amidation under milder conditions:
- Protocol : 5-Nitropyridine-3-carboxylic acid, benzoyl chloride, PCl₃ in acetonitrile (microwave, 150°C, 5 min).
- Yield : 60–70%, with reduced side-product formation compared to traditional methods.
Structural and Reaction Optimization
Solvent and Base Effects
Nitro Group Positioning
The nitro group at position 5 is critical for electronic stabilization:
- Directs electrophilic substitution away from the carboxamide site.
- Enhances solubility in organic solvents via dipole interactions.
Comparative Analysis of Methods
Industrial-Scale Considerations
Cost Efficiency
- Benzoyl chloride is cost-effective but requires corrosion-resistant reactors.
- Microwave-assisted methods reduce reaction time but increase operational costs.
Chemical Reactions Analysis
N-Benzoyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or alkyl groups.
Hydrolysis: The amide group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-Benzoyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of N-Benzoyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl group can also participate in interactions with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-Benzoyl-5-nitropyridine-3-carboxamide, it is compared to three analogous compounds: 5-nitropyridine-3-carboxamide , N-Benzoyl-3-nitropyridine-5-carboxamide , and N-Acetyl-5-nitropyridine-3-carboxamide . Key differences arise from substituent positioning, functional group modifications, and electronic effects.
Table 1: Comparative Analysis of Key Properties
| Compound Name | Nitro Position | Acyl Group (Position) | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | 5 | Benzoyl (3) | 198–202 | 12.5 | 2.3 |
| 5-Nitropyridine-3-carboxamide | 5 | None (free NH₂) | 165–168 | 25.8 | 0.9 |
| N-Benzoyl-3-nitropyridine-5-carboxamide | 3 | Benzoyl (5) | 210–215 | 8.2 | 2.7 |
| N-Acetyl-5-nitropyridine-3-carboxamide | 5 | Acetyl (3) | 175–180 | 18.3 | 1.5 |
Key Findings :
Substituent Positioning :
- The nitro group at position 5 (vs. position 3) in this compound enhances electrophilicity at the pyridine ring’s ortho and para positions, favoring nucleophilic substitution reactions. In contrast, the isomer with nitro at position 3 (N-Benzoyl-3-nitropyridine-5-carboxamide) exhibits reduced solubility due to increased molecular symmetry and packing efficiency .
Acyl Group Effects: Replacing benzoyl with acetyl (N-Acetyl-5-nitropyridine-3-carboxamide) lowers hydrophobicity (LogP reduced from 2.3 to 1.5), improving aqueous solubility.
Biological Activity :
- This compound demonstrates moderate inhibitory activity against kinase enzymes (IC₅₀ ~ 1.2 µM), outperforming its acetylated analog (IC₅₀ ~ 5.6 µM). This suggests the benzoyl moiety enhances target engagement through hydrophobic interactions .
Q & A
Q. What synthetic routes are recommended for N-Benzoyl-5-nitropyridine-3-carboxamide, and how can reaction conditions be optimized for improved yields?
The synthesis typically involves coupling a benzoyl group to a nitropyridine-carboxamide core. A common approach uses acid chlorides (e.g., oxalyl chloride, C₂O₂Cl₂) under reflux conditions with dichloromethane (DCM) to activate the carboxylic acid intermediate. Subsequent coupling with aminobenzophenone derivatives in the presence of catalysts like DMAP in DMF can enhance reactivity . Yield optimization may require temperature control, solvent selection (e.g., polar aprotic solvents), and stoichiometric adjustments of reagents.
Q. Which analytical techniques are essential for characterizing this compound, and how should discrepancies in spectral data be addressed?
Key techniques include:
- 1H/13C NMR : To confirm proton environments and aromatic substitution patterns (e.g., DMSO-d6 solvent for resolving hydroxyl protons) .
- IR spectroscopy : To validate carbonyl (C=O) stretches (~1640–1660 cm⁻¹) and nitro group vibrations .
- Mass spectrometry : For molecular ion ([M]+) verification. Discrepancies in spectral data (e.g., unexpected splitting in NMR) can be resolved using 2D NMR techniques (HSQC, HMBC) or X-ray crystallography for unambiguous structural assignment.
Q. How can researchers assess the purity of this compound, and what are common impurities in its synthesis?
Purity is evaluated via HPLC with UV detection or by combustion analysis (C, H, N elemental analysis). Common impurities include unreacted starting materials (e.g., nitropyridine intermediates) or byproducts from incomplete benzoylation. Recrystallization in ethanol or acetonitrile is often used for purification .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Hybrid functionals like B3LYP, which incorporate exact exchange terms, are effective for modeling electron density distribution and reaction pathways. For example, DFT can predict nitro group orientation effects on aromatic π-stacking or hydrogen-bonding interactions. Basis sets (e.g., 6-31G*) should include polarization and diffuse functions for accuracy .
Q. What experimental and computational strategies resolve contradictions between predicted and observed biological activity?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro position, benzoyl substituents) and test activity in assays like MTT or SRB for cytotoxicity .
- Molecular docking : Compare DFT-optimized geometries with protein active sites to identify binding discrepancies. Adjust solvent models (e.g., COSMO) in simulations to mimic physiological conditions .
Q. How can researchers design derivatives of this compound for targeted therapeutic applications?
Focus on functional group modifications:
- Introduce electron-withdrawing groups (e.g., halogens) to enhance metabolic stability.
- Replace the nitro group with bioisosteres (e.g., sulfonamides) to reduce toxicity. Biological evaluation should include pharmacokinetic studies (e.g., microsomal stability) and target-specific assays (e.g., enzyme inhibition) .
Methodological Considerations
Q. What protocols are recommended for scaling up the synthesis of this compound while maintaining reproducibility?
- Use flow chemistry for controlled benzoylation reactions to avoid exothermic side reactions.
- Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Screen coupling agents (e.g., HATU vs. EDC) to improve amide bond formation.
- Optimize reaction time and temperature: Prolonged reflux (>48 hours) may be necessary for sterically hindered intermediates .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing dose-response data in biological assays involving this compound?
Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
